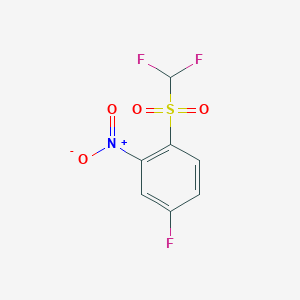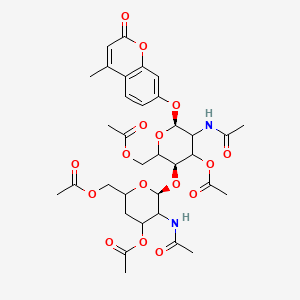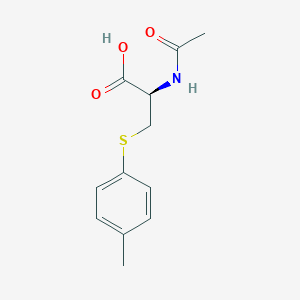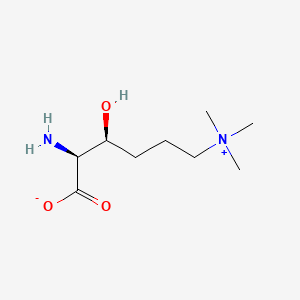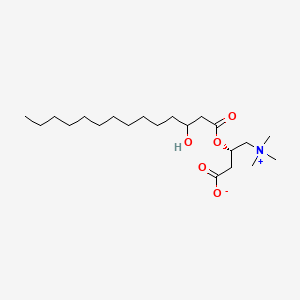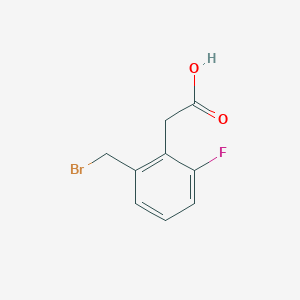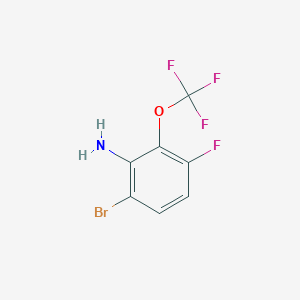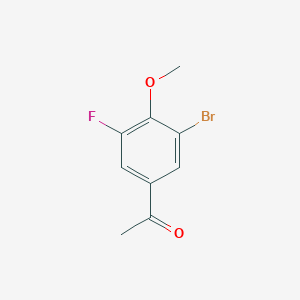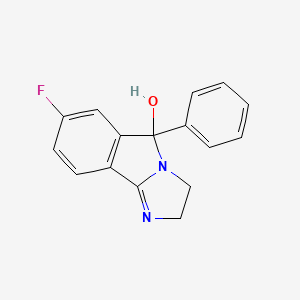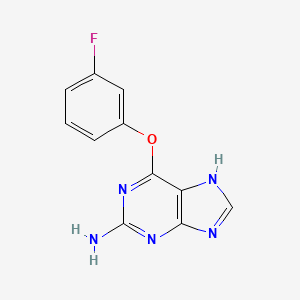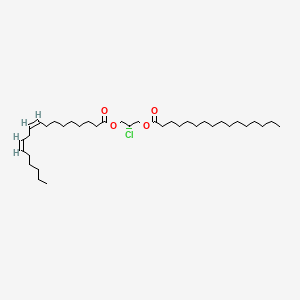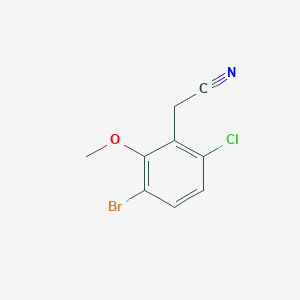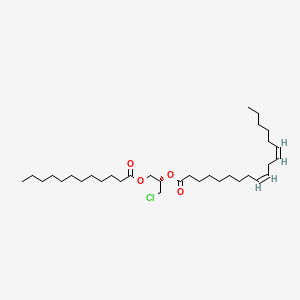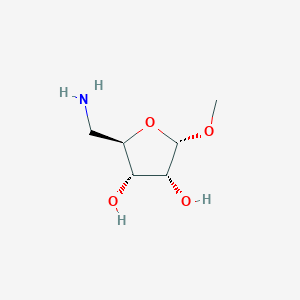
(2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol is a chiral organic compound with a tetrahydrofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. Common synthetic routes include:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.
Reduction Reactions: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to reduce precursor compounds to the desired product.
Methoxylation: Introducing the methoxy group through nucleophilic substitution reactions using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methanol, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol
- (2R,3S,4R,5S)-2-(Aminomethyl)-5-hydroxytetrahydrofuran-3,4-diol
Uniqueness
(2R,3S,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group and aminomethyl substitution make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H13NO4 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4-,5-,6+/m1/s1 |
InChI Key |
ODOKPZPCULYXKR-KAZBKCHUSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@@H]([C@H](O1)CN)O)O |
Canonical SMILES |
COC1C(C(C(O1)CN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


